molecular formula C16H11ClF3NO2S B14492079 3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one CAS No. 65020-15-7

3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one

Cat. No.: B14492079
CAS No.: 65020-15-7
M. Wt: 373.8 g/mol
InChI Key: CLMWAGFXEAUDOH-UHFFFAOYSA-N
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Description

3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one is a chemical compound with the molecular formula C16H11ClF3NO2S and a molecular weight of 373.78 g/mol . This compound is known for its unique structure, which includes a phenothiazine core substituted with a trifluoromethyl group, a hydroxyl group, and a chloro-propionyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one involves several steps. One common method includes the reaction of 7-hydroxy-2-(trifluoromethyl)phenothiazine with 3-chloropropionyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, potentially disrupting DNA replication and transcription. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing its activity .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one include:

    2-(Trifluoromethyl)phenothiazine: Lacks the chloro-propionyl group.

    7-Hydroxyphenothiazine: Lacks the trifluoromethyl and chloro-propionyl groups.

    3-Chloropropionylphenothiazine: Lacks the hydroxyl and trifluoromethyl groups. The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65020-15-7

Molecular Formula

C16H11ClF3NO2S

Molecular Weight

373.8 g/mol

IUPAC Name

3-chloro-1-[7-hydroxy-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

InChI

InChI=1S/C16H11ClF3NO2S/c17-6-5-15(23)21-11-3-2-10(22)8-14(11)24-13-4-1-9(7-12(13)21)16(18,19)20/h1-4,7-8,22H,5-6H2

InChI Key

CLMWAGFXEAUDOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N(C3=C(S2)C=C(C=C3)O)C(=O)CCCl

Origin of Product

United States

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